

An In-depth Technical Guide to the Molecular Structure of Diethylenetriaminetetraacetic Acid (DTPA)

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Compound of Interest

Compound Name: Diethylenetriaminetetraacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminetetraacetic acid (DTPA), also known as pentetic acid, is a polyamino carboxylic acid with the chemical formula $C_{14}H_{23}N_3O_{10}$.^{[1][2][3]} It is an analogue of the more widely known ethylenediaminetetraacetic acid (EDTA) but exhibits a higher coordination number and consequently forms more stable chelates with metal ions. Structurally, DTPA consists of a diethylenetriamine backbone functionalized with five carboxymethyl groups.^[3] This unique structure allows it to act as a powerful octadentate chelating agent, capable of forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions. This property is the basis for its extensive applications in various fields, including medicine, agriculture, and industrial processes. In the realm of drug development, DTPA is of particular interest for its use as a chelating agent in MRI contrast agents, for the decorporation of radioactive heavy metals, and in targeted drug delivery systems.^{[4][5][6]} This guide provides a detailed overview of the molecular structure of DTPA, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Molecular Structure and Properties

The IUPAC name for **Diethylenetriaminetetraacetic acid** is N,N'-[[[(Carboxymethyl)azanediyl]di(ethane-2,1-diyl)]bis[N-(carboxymethyl)glycine]].^[3] The molecule possesses three amine nitrogen atoms and five carboxylic acid groups, which can be deprotonated to form a highly negatively charged anion that effectively sequesters metal cations.

Quantitative Structural Data

Obtaining precise bond lengths and angles for free, uncomplexed DTPA is challenging due to its flexible nature in solution and the difficulty in crystallizing the free acid. However, crystallographic studies of DTPA complexed with metal ions provide valuable insights into its conformational properties upon chelation. The following table summarizes key structural data for DTPA, including general properties and specific bond lengths observed in a metal-complexed state as a reference.

Property	Value
Chemical Formula	C ₁₄ H ₂₃ N ₃ O ₁₀
Molar Mass	393.35 g/mol
IUPAC Name	N,N'-[[[(Carboxymethyl)azanediyl]di(ethane-2,1-diyl)]bis[N-(carboxymethyl)glycine]]
Synonyms	Pentetic Acid, DTPA
Appearance	White crystalline solid
Fe-O Bond Lengths (in Fe-DTPA complex)	1.94 - 2.05 Å
Fe-N Bond Lengths (in Fe-DTPA complex)	2.32 - 2.42 Å

Note: Bond lengths for the Fe-DTPA complex are provided as an illustration of the coordination environment. The exact bond lengths and angles of free DTPA may vary.

Experimental Protocols

Synthesis of Diethylenetriaminetetraacetic Acid (DTPA)

A common method for the synthesis of DTPA is the carboxymethylation of diethylenetriamine (DETA) using a haloacetic acid, typically chloroacetic acid, under alkaline conditions.

Materials:

- Diethylenetriamine (DETA)
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl) for pH adjustment
- Cooling apparatus (ice bath or cryostat)
- Reaction vessel with stirring capability
- pH meter

Procedure:

- Preparation of Chloroacetic Acid Solution: Dissolve the desired molar equivalent of chloroacetic acid in deionized water in the reaction vessel.
- Addition of Diethylenetriamine: Cool the chloroacetic acid solution to a temperature between -5°C and 5°C . Slowly add diethylenetriamine to the cooled solution while stirring vigorously. Maintain the temperature within this range to control the exothermic reaction.
- Alkalinization and Carboxymethylation: Prepare a concentrated solution of sodium hydroxide. Slowly add the NaOH solution to the reaction mixture, ensuring the temperature does not exceed 10°C . The addition of NaOH neutralizes the hydrochloric acid formed and promotes the nucleophilic substitution of the chloroacetate by the amine groups of DETA.
- Reaction Completion: After the complete addition of NaOH, the reaction mixture is typically stirred for several hours at a slightly elevated temperature (e.g., $50\text{--}60^{\circ}\text{C}$) to ensure the completion of the carboxymethylation.

- **Acidification and Precipitation:** Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1.5-2.0. This will protonate the carboxylate groups and cause the DTPA to precipitate out of the solution as a white solid.
- **Isolation and Purification:** The precipitated DTPA is collected by filtration, washed with cold deionized water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization from hot water.

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline compounds like DTPA.

Methodology:

- **Crystal Growth:** High-quality single crystals of DTPA are grown, typically by slow evaporation of a saturated aqueous solution or by slow cooling of a hot, saturated solution. The choice of solvent and crystallization conditions is crucial for obtaining crystals suitable for diffraction.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsional angles.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of DTPA in solution. Both ^1H and ^{13}C NMR are routinely used.

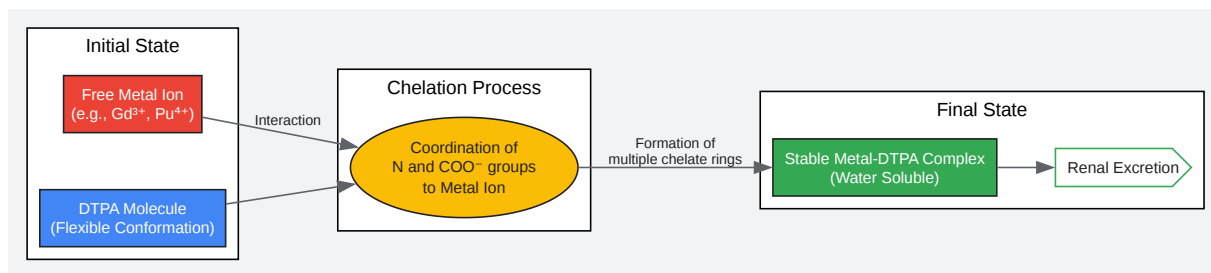
Procedure:

- **Sample Preparation:** A small amount of the purified DTPA is dissolved in a suitable deuterated solvent, typically deuterium oxide (D_2O) with a pH adjustment to ensure solubility. A known concentration is prepared for quantitative analysis.
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. The integration of the proton signals can be used to confirm the ratio of protons in the different parts of the molecule (ethylene bridges vs. carboxymethyl groups).
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the DTPA molecule. This helps to confirm the presence of the diethylenetriamine backbone and the five carboxymethyl groups.
- **2D NMR Techniques:** Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing a more detailed structural elucidation.

Visualizations

Metal Chelation Mechanism

The primary function of DTPA is its ability to chelate metal ions. This process involves the formation of multiple coordinate bonds between the electron-donating groups of DTPA (the nitrogen atoms and the deprotonated carboxylate groups) and a central metal ion. This sequestration of the metal ion renders it biologically inert and facilitates its excretion from the body.

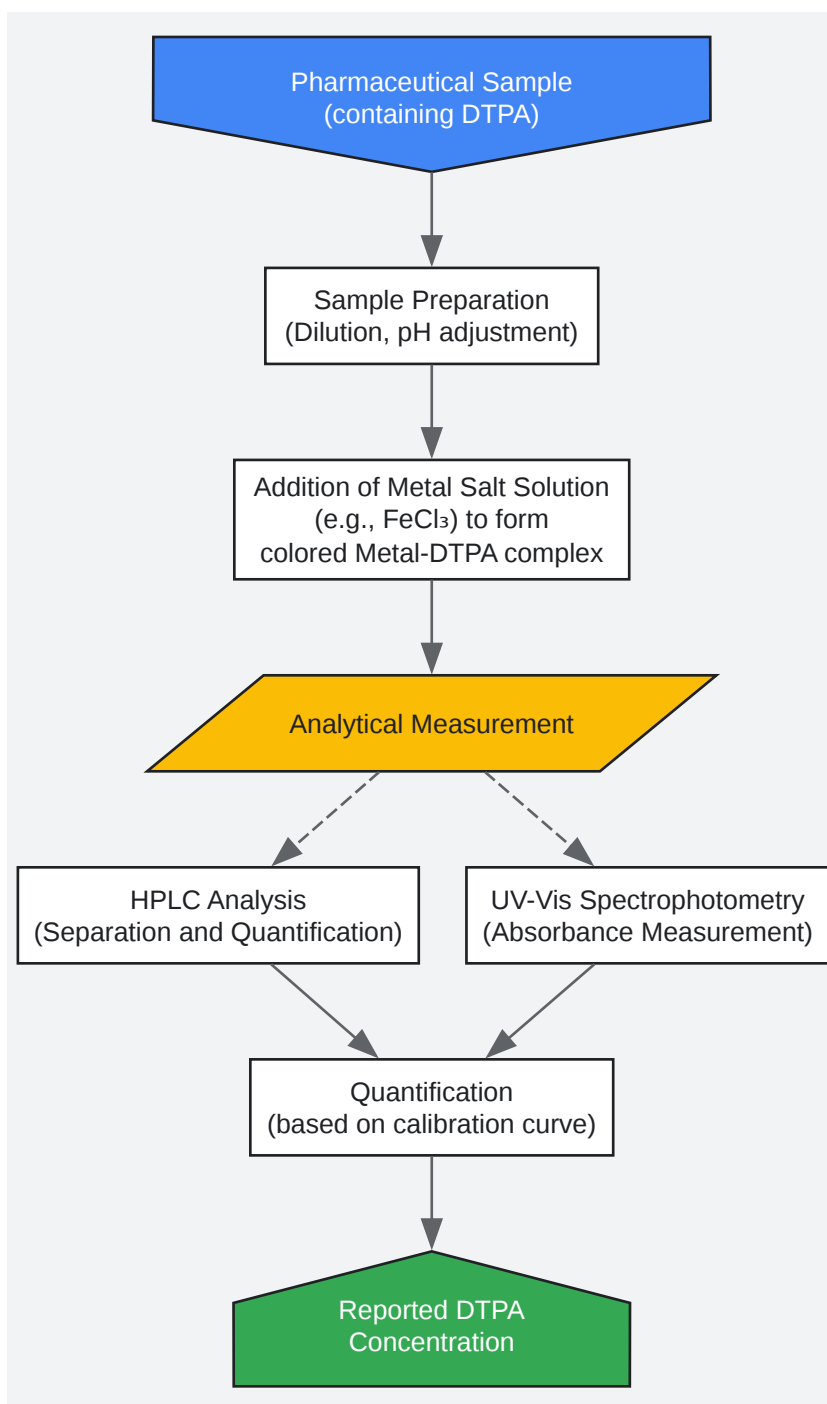


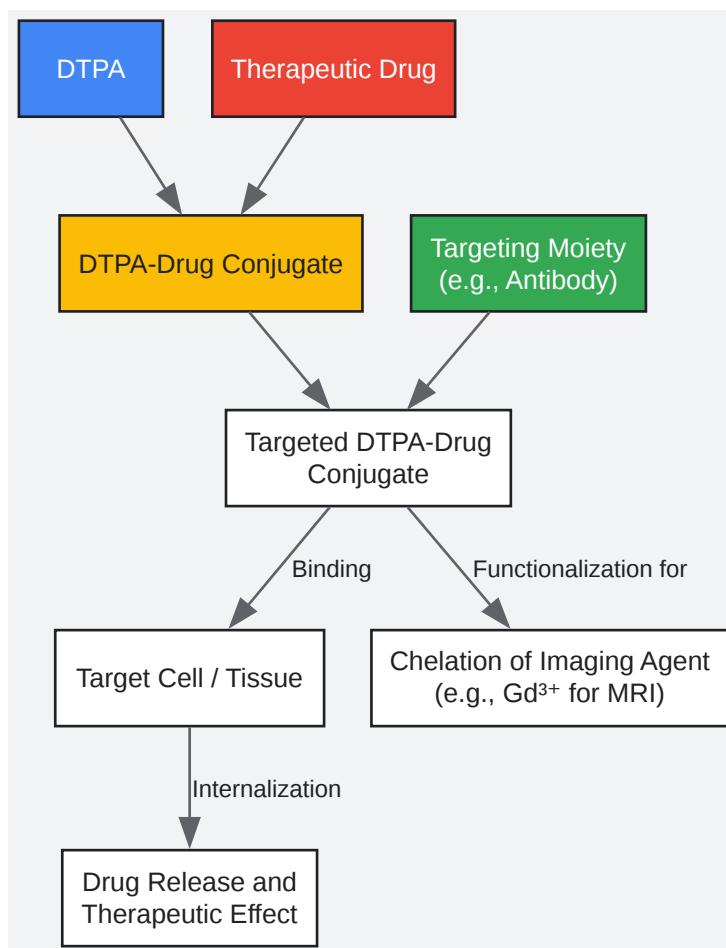
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Caption: The chelation mechanism of DTPA with a metal ion.

Experimental Workflow for DTPA Analysis in Pharmaceutical Formulations

The quantification of DTPA in pharmaceutical products is crucial for quality control. A typical workflow involves the formation of a colored metal-DTPA complex followed by spectrophotometric or chromatographic analysis.





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